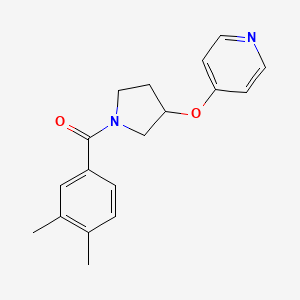

(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a pyrrolidinyl group and a pyridinyl group, both of which are common structures in many organic compounds . The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridinyl group is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones, crosscoupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidinyl and pyridinyl groups. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Applications De Recherche Scientifique

Research on Structurally Similar Compounds

Chemical Structure and Hydrogen Bonding : A study of a compound with a pyrrolidine ring demonstrates the geometric configuration and intermolecular hydrogen bonding, highlighting the structural intricacies that could influence the behavior of similar compounds in various chemical contexts (Butcher, Bakare, & John, 2006).

Organocatalysis : Research into diaryl-2-pyrrolidinemethanols for enantioselective Michael addition of malonate esters to nitroolefins suggests that pyrrolidine-based compounds can serve as efficient bifunctional organocatalysts, offering potential pathways for the synthesis of optically active compounds (Lattanzi, 2006).

Molecular Structures of Pyridin-4-one Derivatives : The molecular structures of various N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showcasing the importance of structural analysis in understanding compound interactions and dimer formation (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Radical Functionalized Monothiophenes : The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals demonstrate the potential for creating stable organic radicals with specific electronic properties, which could have implications for electronic and photonic applications (Chahma, Riopel, & Arteca, 2021).

Synthesis of Pyrrolidin Derivatives : The creation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives from aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents highlights methodologies for synthesizing complex pyrrolidine derivatives, which could be relevant for the development of new pharmaceuticals or materials (Kobayashi et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-3-4-15(11-14(13)2)18(21)20-10-7-17(12-20)22-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOXOITLVIOEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)